molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No.: B159567
CAS No.: 1929-82-4
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrapyrin is an organic compound with the formula ClC5H3NCCl3. It is described as a white crystalline solid with a sweet odor . It has been used as a nitrification inhibitor and bactericide, applied to soils for the growing of agricultural crops since 1974 .


Synthesis Analysis

This compound is commonly produced by the photochlorination of 2-methylpyridine . The reaction is carried out at 240 °C, and the condensed product is collected for chromatographic analysis .


Molecular Structure Analysis

The molecular formula of this compound is C6H3Cl4N . Its average mass is 230.907 Da and its monoisotopic mass is 228.901962 Da .


Chemical Reactions Analysis

This compound is easily adsorbed by soil organic matter in high-organic matter soils . The adsorption characteristics and mechanisms of this compound on humic acid (HA) and fulvic acid (FA) as adsorbents were investigated . The adsorption process included an initial fast-adsorption stage and a slow-adsorption stage thereafter .


Physical and Chemical Properties Analysis

This compound is a colorless/white crystalline solid with a sweet odor . It has a melting point of 63 °C . It is insoluble in water and its vapor pressure is 0.003 mmHg at 22.8°C .

Scientific Research Applications

  • Environmental Transport and Persistence : Nitrapyrin is used to prevent nitrification and enhance corn yields. A study found this compound in 39% of water samples from seven streams, with concentrations ranging from 12 to 240 ng/L. This suggests off-field transport of this compound to water bodies, particularly after rainfall events following spring fertilizer applications. It persisted in streams for up to 5 weeks (Woodward, Hladik, & Kolpin, 2016).

  • Impact on Soil Microbial Communities : Research indicates that this compound significantly affects soil microbial communities beyond its direct effect on ammonia-oxidizers. It alters the abundance of various microbial groups and has a significant impact on microbial community structure, composition, and the nitrogen cycle (Schmidt, Wang, Garbeva, & Yergeau, 2020).

  • Effects on Agricultural Soils : A study on four agricultural soils found that this compound reduced ammonia oxidation and affected the abundance of bacterial and archaeal ammonia oxidisers. This suggests a complex interplay between different microbial groups in this compound-treated soils, with potential implications for improving the efficacy of nitrification inhibitors (Hayden et al., 2021).

  • Fate and Transport in Agroecosystems : A comprehensive study over one year found this compound in all tested streams, subsurface drains, and agricultural soils. This indicates the off-field transport of this compound and its metabolite, 6-chloropicolinic acid, via leaching and overland flow, highlighting the need to understand its environmental fate after application (Woodward et al., 2019).

  • Hydrolysis and Environmental Behavior : The rate of hydrolysis of this compound is a key factor in its effectiveness as a nitrification inhibitor. Variables like temperature, soil type, and moisture significantly influence its hydrolysis and hence its utility (Hendrickson & Keeney, 1979).

  • Mitigation of Greenhouse Gas Emissions : Studies suggest this compound could be effective in mitigating greenhouse gas emissions, particularly nitrous oxide, in agricultural contexts. This includes improving maize yield and nitrogen efficiency under various conditions, such as waterlogged fields or in combination with other soil amendments like biochar (Ren et al., 2022; Li et al., 2014; Borzouei et al., 2021).

  • Risk Management in Agriculture : The use of this compound in agriculture, especially in poorly-drained soils, can be a strategic approach to managing risks associated with nitrogen fertilizer use efficiency and environmental pollution (Habibullah, Nelson, & Motavalli, 2017).

  • Environmental Impacts : this compound's environmental impact is a balance between its efficiency in enhancing fertilizer use and potential environmental costs. It undergoes various degradation routes, including hydrolysis, metabolism, and sorption, which restrict its mobility in water systems (Wolt, 2000).

Mechanism of Action

Target of Action

Nitrapyrin primarily targets ammonia-oxidizing bacteria (AOB) such as Nitrosomonas sp . These bacteria play a crucial role in the soil nitrogen cycle, particularly in the process of nitrification, where they convert ammonia to nitrite .

Mode of Action

This compound inhibits nitrification by inactivating the ammonia monooxygenase (AMO) system within the AOB . The AMO system is responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process . By inhibiting this system, this compound effectively slows down the rate of nitrification, retaining nitrogen in the ammonia form in the soil .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitrification pathway . By inhibiting the AMO system, this compound disrupts the conversion of ammonia to nitrite, thereby slowing down the overall nitrification process . This has downstream effects on the nitrogen cycle in the soil, potentially affecting other processes such as denitrification and nitrogen fixation .

Pharmacokinetics

This adsorption can significantly reduce the effectiveness of this compound

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the AMO system in AOB, leading to a decrease in the rate of nitrification . On a cellular level, this compound has been shown to affect the abundance of AOB and also influence the community structure of these bacteria . Furthermore, this compound has been found to have far-reaching effects on soil and plant-associated microbial communities, well beyond its predicted direct effect on ammonia-oxidizers .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, soil organic matter is one of the important factors affecting the effectiveness of this compound through the adsorption of the compound . Other factors such as soil clay composition, pH, temperature, soil moisture content, and soil microorganisms can also affect the effectiveness of this compound . In the longer term, shifts in soil and plant-associated microbial communities might counteract the positive effect of this compound on crop nutrition and greenhouse gas emissions .

Safety and Hazards

Nitrapyrin is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation . When heated to decomposition, it emits very toxic fumes of Cl and NOx .

Biochemical Analysis

Biochemical Properties

Nitrapyrin interacts with various enzymes and proteins involved in the nitrification process . It primarily affects the abundance of ammonia-oxidizing bacteria (AOB), thereby inhibiting the transformation of ammonium (NH4+) to nitrite (NO2-) in the soil .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its impact on the function of ammonia-oxidizing bacteria. By inhibiting these bacteria, this compound influences cell signaling pathways and gene expression related to nitrification .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the enzymes involved in nitrification. This results in the inhibition of these enzymes, leading to a decrease in the rate of nitrification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit nitrogen losses over a period of 4-10 weeks, depending on its half-life, soil, and climatic conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of nitrification. It interacts with enzymes involved in this process, such as those responsible for the conversion of ammonium to nitrite .

Properties

IUPAC Name

2-chloro-6-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUJJWWUNKIJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024216
Record name Nitrapyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor.
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyridine, 2-chloro-6-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrapyrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/365
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Chloro-6-trichloromethyl pyridine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0136.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

100 °C c.c.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-Chloro-6-trichloromethyl pyridine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0136.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrapyrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/365
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Chloro-6-trichloromethyl pyridine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0136.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS No.

1929-82-4
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrapyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1929-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrapyrin [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-chloro-6-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrapyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrapyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITRAPYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PCE86U01W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pyridine, 2-chloro-6-(trichloromethyl)-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/US72D288.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F
Record name NITRAPYRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18180
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/303
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Chloro-6-trichloromethyl pyridine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0136.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrapyrin
Reactant of Route 2
Nitrapyrin
Reactant of Route 3
Nitrapyrin
Reactant of Route 4
Nitrapyrin
Reactant of Route 5
Nitrapyrin
Reactant of Route 6
Reactant of Route 6
Nitrapyrin
Customer
Q & A

Q1: How does nitrapyrin inhibit nitrification in soil?

A1: this compound specifically targets Nitrosomonas spp. bacteria in the soil. [] These bacteria play a crucial role in nitrification, converting ammonium (NH4+) to nitrite (NO2-), the first step in this process. By inhibiting Nitrosomonas activity, this compound effectively slows down the conversion of ammonium to nitrate (NO3-), the final product of nitrification. [, , ]

Q2: What are the downstream effects of nitrification inhibition by this compound?

A2: By slowing down nitrification, this compound helps retain nitrogen in the ammonium form for a longer duration in the soil. [, ] This is beneficial for plant uptake as ammonium is less mobile than nitrate and less prone to losses through leaching or denitrification. [, , , ]

Q3: Can the effectiveness of this compound vary depending on environmental factors?

A3: Yes, several factors influence this compound's efficacy. Soil pH is a key factor, with liming potentially reducing its effectiveness due to faster nitrifier recovery. [] Temperature also plays a role, with cooler, moist soils exposed to minimal airflow showing prolonged this compound persistence. []

Q4: Does this compound affect other microbial processes in the soil?

A4: While primarily targeting ammonia oxidizers, research suggests this compound can impact the broader soil microbial community. Studies have reported statistically significant effects on the relative abundance of various microbial groups, including Thaumarchaeota, Proteobacteria, Nitrospirae, and Basidiomycota, following this compound application. []

Q5: How does this compound impact denitrification in soil?

A5: While this compound primarily inhibits nitrification, studies show it can impact denitrification indirectly. By limiting nitrate supply to denitrifiers, this compound may delay denitrification without affecting the cumulative amount. [, , ]

Q6: Does this compound affect nitrous oxide emissions?

A6: Studies indicate that this compound can reduce nitrous oxide (N2O) emissions from various sources, including manure, urine, and sludge applied to pasture. [, , ] The effectiveness of this compound in mitigating N2O emissions varies depending on soil water content and seasonal factors. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H3Cl4N, and its molecular weight is 244.91 g/mol.

Q8: How does soil organic matter affect this compound's efficacy?

A8: High organic matter content can lead to increased adsorption of this compound, potentially reducing its effectiveness. [, ] Humic acid and fulvic acid, components of soil organic matter, exhibit strong adsorption capacities for this compound, primarily through hydrogen bonding and hydrophobic interactions. []

Q9: How does this compound perform under different soil temperatures?

A9: Studies show that higher soil temperatures can decrease the effectiveness of this compound at standard application rates. [] This suggests a need for higher application rates in warmer climates, which might not be economically feasible or environmentally sound.

Q10: How does this compound behave in subtropical soils?

A10: this compound degrades in subtropical soils, with residues declining rapidly and becoming undetectable after a specific period. [] The half-life of this compound in these soils is relatively short, ranging from 9 to 17 days, depending on the initial application rate. [] This rapid degradation suggests the need for careful timing of this compound application in such environments.

Q11: What is known about the environmental transport of this compound?

A11: Recent studies have detected this compound in streams adjacent to agricultural fields, indicating its potential for off-field transport. [] This highlights the need for further research on the fate and transport of this compound in the environment and its potential impact on aquatic ecosystems.

Q12: What are the primary degradation pathways of this compound?

A12: this compound can be degraded through both abiotic and biotic processes. One significant degradation pathway involves reductive dehalogenation by Nitrosomonas europaea, yielding 2-chloro-6-dichloromethylpyridine. [] Additionally, Nitrosomonas europaea can oxidize this compound to 6-chloropicolinic acid in the presence of ammonia, hydroxylamine, or hydrazine. []

Q13: How does the degradation of this compound vary across different environmental compartments?

A13: Studies on red beet demonstrate the differential degradation of this compound in various compartments. [, ] While the "biological half-life" of this compound in red beet roots was observed to be approximately three weeks, it persisted much longer in the soil, exceeding four months. [] This difference highlights the importance of considering compartment-specific degradation rates in environmental fate studies.

Q14: Are there alternative nitrification inhibitors to this compound?

A15: Yes, other nitrification inhibitors include dicyandiamide (DCD), 3,5-dimethylpyrazole (DMP), and ammonium thiosulfate (ATS). [, , ] Each inhibitor has its own set of advantages and disadvantages, and their effectiveness varies depending on specific soil and environmental conditions. [, ]

Q15: Are there any concerns regarding the long-term use of this compound?

A16: Research on the long-term impacts of repeated this compound applications on soil health and microbial communities is limited. [] Further investigation is crucial to assess potential risks and ensure the sustainability of its use in agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.